Azobisbutyronitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

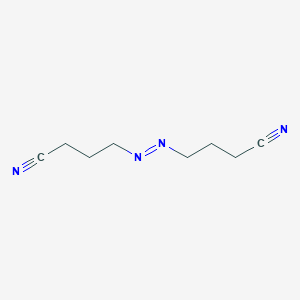

Azobisbutyronitrile is a useful research compound. Its molecular formula is C8H12N4 and its molecular weight is 164.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Polymerization Initiator

Free Radical Polymerization:

Azobisbutyronitrile is primarily known for its role as a radical initiator in polymerization processes. When heated, it decomposes to generate free radicals, which initiate the polymerization of vinyl monomers such as styrene, methyl methacrylate, and vinyl acetate. This property is crucial for producing various polymers used in industries ranging from plastics to coatings.

- Vinyl Polymers: AIBN is frequently employed in the polymerization of vinyl chloride and vinyl acetate, leading to products like polyvinyl chloride (PVC) and polyvinyl acetate (PVAc), which are essential in construction and adhesive applications .

- Styrene-Vinyl Pyridine Copolymers: It is also used in synthesizing diblock copolymers via reversible addition-fragmentation chain transfer polymerization, which has applications in creating advanced materials with specific properties .

Foaming Agent

AIBN serves as a chemical blowing agent in the production of rigid PVC foams. The decomposition of AIBN generates nitrogen gas, which helps create a foamed structure during the manufacturing process at temperatures between 100-120 ºC. This application is particularly valuable in producing lightweight materials for insulation and packaging .

Cross-Linking Agent

In addition to its role as an initiator, AIBN is used for cross-linking unsaturated polymers and rubbers. This cross-linking enhances the mechanical properties of materials, making them more durable and heat-resistant. For instance, it can be utilized in the curing of rubber compounds and thermosetting plastics .

Synthesis of Advanced Materials

AIBN is instrumental in synthesizing advanced materials such as:

- Poly(divinylbenzene): AIBN initiates the formation of highly cross-linked polymers that are crucial for applications in chromatography and as adsorbents .

- Silicon Oxycarbide Glasses: It is also used in preparing silicon oxycarbide glasses, which have applications in high-temperature environments due to their thermal stability .

Case Studies and Incident Reports

While AIBN has numerous beneficial applications, it is essential to note that it poses risks due to its reactive nature. Historical incidents highlight these dangers:

- Explosion Incident (1967): An explosion occurred at a chemical factory in Japan during the drying process of AIBN powder. The incident was attributed to overheating caused by excessive tightening of equipment, leading to significant physical damage and injuries .

This incident underscores the importance of adhering to safety protocols when handling AIBN.

Toxicology and Safety Considerations

Despite its widespread use, AIBN possesses moderate toxicity. Studies have indicated that it can cause irritation upon skin contact or inhalation, necessitating appropriate safety measures during handling. The Health Council of the Netherlands has recommended monitoring exposure limits due to potential health risks associated with long-term exposure .

Analyse Des Réactions Chimiques

Mechanism of AIBN Decomposition

AIBN decomposes thermally (>60°C) or catalytically to produce nitrogen gas and two 2-cyanoprop-2-yl radicals (Figure 1). The reaction is thermodynamically favored due to nitrogen gas release, with a ΔG^‡^ of 131 kJ/mol . Key findings:

-

Thermal Decomposition : Dominant pathway at 60–72°C, with a half-life of 1 hour at 82°C .

-

Catalytic Acceleration : Organoaluminum compounds (OACs) reduce activation energy, enabling radical formation at lower temperatures .

-

Byproducts : Pyrolysis without proper trapping yields toxic tetramethylsuccinonitrile .

Table 1 : Half-life of AIBN in chlorobenzene

| Temperature (°C) | Half-life (hr) |

|---|---|

| 64 | 10 |

| 82 | 1 |

| 101 | 0.1 |

Radical-Initiated Reactions

AIBN-derived radicals initiate chain reactions by abstracting hydrogen atoms or adding to unsaturated bonds.

Polymerization

AIBN is widely used to initiate free-radical polymerization of vinyl monomers (e.g., styrene, acrylates) . Example:

-

Styrene-Maleic Anhydride Copolymer : Heating with AIBN in toluene yields a copolymer via radical propagation .

Anti-Markovnikov Additions

AIBN enables anti-Markovnikov hydrohalogenation of alkenes. Mechanism:

-

AIBN → 2-cyanoprop-2-yl radicals.

-

Radicals abstract H from HBr → Br- .

-

Br- adds to alkene termini, forming anti-Markovnikov adducts 9.

Wohl–Ziegler Bromination

AIBN facilitates allylic bromination via tributyltin hydride (Bu~3~SnH):

-

AIBN radicals abstract H from Bu~3~SnH → Bu~3~Sn- .

-

Bu~3~Sn- abstracts Br from Br~2~ → Br- .

Computational Insights into Reaction Pathways

A DFT study on AIBN-induced trifluoromethyl-alkynylation of thioalkynes revealed:

-

Rate-Determining Step : AIBN decomposition (energy barrier: 28.3 kcal/mol).

-

Alternative Pathways : Vinyl radicals (e.g., intermediates 12 and 18 ) form alongside those proposed by Zhu et al., aligning with experimental yields .

Table 2 : Key Radical Reactions Initiated by AIBN

Comparative Analysis with Other Initiators

AIBN outperforms benzoyl peroxide (BPO) in specific applications:

-

Advantages : No oxygenated byproducts, minimal grafting, reduced yellowing .

-

Safety : Lower explosion risk vs. BPO, though still hazardous above 65°C .

Table 3 : AIBN vs. Benzoyl Peroxide

| Property | AIBN | Benzoyl Peroxide |

|---|---|---|

| Byproducts | N~2~, stable radicals | CO~2~, acidic residues |

| Discoloration | Minimal | Significant |

| Explosion Risk | Moderate (above 65°C) | High |

Propriétés

Numéro CAS |

45043-50-3 |

|---|---|

Formule moléculaire |

C8H12N4 |

Poids moléculaire |

164.21 g/mol |

Nom IUPAC |

4-(3-cyanopropyldiazenyl)butanenitrile |

InChI |

InChI=1S/C8H12N4/c9-5-1-3-7-11-12-8-4-2-6-10/h1-4,7-8H2 |

Clé InChI |

YCIGYTFKOXGYTA-UHFFFAOYSA-N |

SMILES canonique |

C(CC#N)CN=NCCCC#N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.